2-(BENZENESULFONYL)-1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE
Overview
Description
2-(BENZENESULFONYL)-1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a phenylsulfonylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the acylation of the piperazine with phenylsulfonylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the benzodioxole moiety.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
2-(BENZENESULFONYL)-1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. The phenylsulfonylacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-ylmethyl)-4-[(phenylsulfonyl)acetyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(1,3-benzodioxol-5-ylmethyl)-4-[(phenylsulfonyl)acetyl]morpholine: Similar structure but with a morpholine ring instead of piperazine.
Uniqueness
2-(BENZENESULFONYL)-1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to the combination of its benzodioxole, piperazine, and phenylsulfonylacetyl groups, which confer specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(14-28(24,25)17-4-2-1-3-5-17)22-10-8-21(9-11-22)13-16-6-7-18-19(12-16)27-15-26-18/h1-7,12H,8-11,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOQDISAFKHWNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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